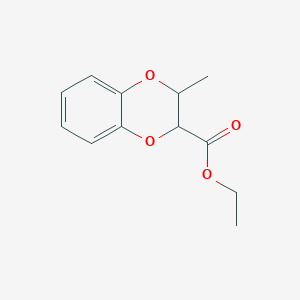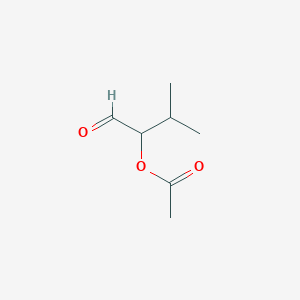
3-Methyl-1-oxobutan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-oxobutan-2-yl acetate, also known as 3-acetoxy-2-butanone, is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent and fragrance in the food and cosmetic industries. The compound is also of interest in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-1-oxobutan-2-yl acetate can be synthesized through various methods. One common synthetic route involves the esterification of 3-hydroxy-2-butanone (acetoin) with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous esterification process. This method allows for the efficient and large-scale production of the compound. The reaction mixture is continuously fed into a reactor, and the product is continuously removed and purified, ensuring a steady supply of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-2-oxobutanoic acid.
Reduction: Reduction of the compound can yield 3-methyl-2-butanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
Oxidation: 3-Methyl-2-oxobutanoic acid.
Reduction: 3-Methyl-2-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-1-oxobutan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity odor.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-oxobutan-2-yl acetate involves its interaction with various molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of metabolites that may exert specific effects. The exact pathways and molecular targets are still under investigation, but it is known to participate in ester hydrolysis and oxidation-reduction reactions.
Comparación Con Compuestos Similares
3-Methyl-1-oxobutan-2-yl acetate can be compared with other similar compounds such as:
3-Methyl-2-butanone: Similar in structure but lacks the acetate group.
3-Hydroxy-2-butanone (Acetoin): The precursor in the synthesis of this compound.
3-Methyl-2-oxobutanoic acid: The oxidation product of this compound.
The uniqueness of this compound lies in its ester functional group, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
73738-47-3 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(3-methyl-1-oxobutan-2-yl) acetate |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(4-8)10-6(3)9/h4-5,7H,1-3H3 |
Clave InChI |
CORXGLXQUSKBSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
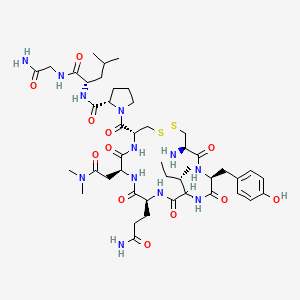
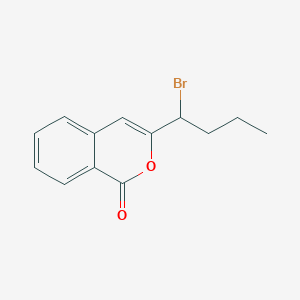
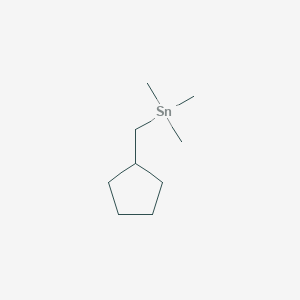
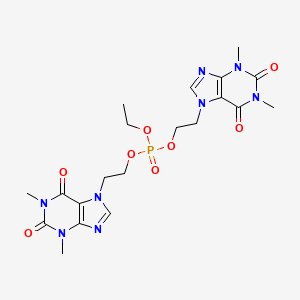
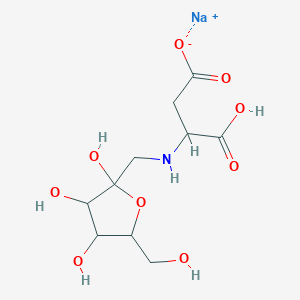
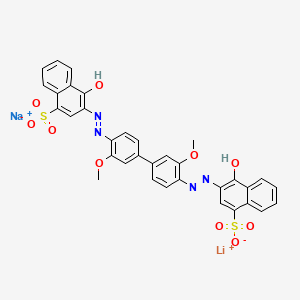
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)

